Decyl isovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

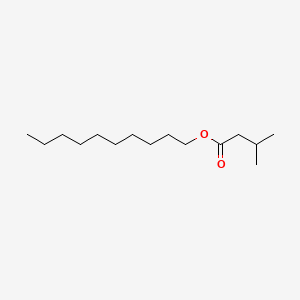

Decyl isovalerate is a useful research compound. Its molecular formula is C15H30O2 and its molecular weight is 242.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Fragrance and Flavor Industries

Decyl isovalerate is extensively used as a fragrance ingredient due to its pleasant odor profile, which is often described as fruity and sweet. It is utilized in various products including:

- Perfumes : As a base note, it contributes to the overall scent formulation.

- Cosmetics : Incorporated into lotions and creams for its fragrance properties.

- Food Flavoring : Used in flavor formulations to impart a fruity taste.

Market Insights

The global market for flavor and fragrance compounds is growing, driven by increasing consumer demand for natural and synthetic flavors. This compound's unique scent profile positions it favorably within this market.

| Application Area | Description |

|---|---|

| Personal Care Products | Used in lotions, creams, and deodorants |

| Food & Beverage | Employed as a flavoring agent in various foods |

| Household Products | Incorporated in cleaning products for fragrance |

Research Findings

- Flavoring Agent Efficacy : Studies indicate that this compound can enhance the sensory attributes of food products. Its fruity aroma makes it suitable for applications in beverages and confections where a fresh scent is desirable .

- Safety Profile : Research has shown that this compound has a favorable safety profile when used within recommended limits in cosmetic and food applications. Regulatory bodies suggest usage levels that ensure consumer safety while maximizing sensory appeal .

- Sustainability Considerations : With the rising trend towards sustainable ingredients, this compound can be derived from renewable sources, aligning with consumer preferences for eco-friendly products .

Case Study 1: Fragrance Development

A major fragrance house utilized this compound in developing a new line of perfumes aimed at younger consumers. The fruity notes helped create an appealing scent profile that resonated well with the target demographic, resulting in a successful product launch.

Case Study 2: Food Industry Application

In a study conducted on beverage formulations, this compound was added to a line of fruit-flavored drinks. Sensory evaluations revealed that the addition significantly improved the overall flavor perception among consumers, highlighting its effectiveness as a flavor enhancer.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of decyl isovalerate produces two primary metabolites:

-

Decanol : A linear primary alcohol (C₁₀H₂₁OH)

-

Isovaleric acid : A branched carboxylic acid (C₅H₉COOH)

The hydrolysis pathway is critical for understanding bioavailability and metabolic fate. Both products are further metabolized in biological systems .

Oxidation and Metabolism

The hydrolysis products undergo oxidation via distinct pathways:

Decanol Oxidation

Decanol is oxidized to decanoic acid (C₁₀H₂₀O₂) through sequential dehydrogenation steps, ultimately entering the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ .

Isovaleric Acid Oxidation

Isovaleric acid undergoes β-oxidation, a process involving chain shortening. The branched structure may lead to 3-methylcrotonyl-CoA carboxylase deficiency , a metabolic disorder, but this is not directly linked to this compound itself .

| Compound | Oxidation Pathway | End Products |

|---|---|---|

| Decanol | Fatty acid oxidation | CO₂ |

| Isovaleric acid | β-Oxidation | CO₂ + ketone bodies |

Environmental Fate

This compound’s environmental behavior is influenced by its hydrolysis and subsequent biodegradation:

-

Biodegradation : Rapid hydrolysis in aquatic systems leads to decanol and isovaleric acid, which are further metabolized by microorganisms .

-

Screening-Level Risk Assessment :

| Parameter | Value | Source |

|---|---|---|

| Log Kₐᴜ | ~6.0 | QSAR estimates |

| PEC/PNEC | <1.0 | Screening-level assessment |

Genotoxicity

-

Hexyl isovalerate (read-across) : Negative in BlueScreen HC assays (no cytotoxicity or genotoxicity) .

-

Propyl (2S)-2-(1,1-dimethylpropoxy)-propanoate : Nonclastogenic in micronucleus tests .

Subacute Toxicity

-

NOAEL : 1000 mg/kg/day for fertility; 250 mg/kg/day for developmental toxicity (based on propyl isovalerate analogs) .

-

Margin of Exposure (MOE) :

Regulatory Status

This compound is classified as Class I (A3) under the EFSA evaluation, indicating "intake below threshold" with no safety concern . Its low estimated daily intake (<0.29 mg/kg bw) supports its use in food flavoring and fragrance applications .

Propiedades

Número CAS |

72928-48-4 |

|---|---|

Fórmula molecular |

C15H30O2 |

Peso molecular |

242.4 g/mol |

Nombre IUPAC |

decyl 3-methylbutanoate |

InChI |

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h14H,4-13H2,1-3H3 |

Clave InChI |

VKGHOXUAAAZEBE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC(=O)CC(C)C |

SMILES canónico |

CCCCCCCCCCOC(=O)CC(C)C |

Key on ui other cas no. |

72928-48-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.